1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

Lipophilicity Physicochemical properties CNS drug design

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS 733798-69-1) is a bifunctional piperidine derivative that combines a secondary amine protected as a 4-chlorobenzyl tertiary amine with a free 4-carboxylic acid handle. Its molecular formula is C₁₃H₁₆ClNO₂ (MW 253.72 g/mol), and it is typically supplied as a free base or hydrochloride salt with ≥97% purity.

Molecular Formula C13H16ClNO2
Molecular Weight 253.72 g/mol
CAS No. 733798-69-1
Cat. No. B1598563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)piperidine-4-carboxylic acid
CAS733798-69-1
Molecular FormulaC13H16ClNO2
Molecular Weight253.72 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H16ClNO2/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17)
InChIKeyFCNZWHCTMHUWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS 733798-69-1): A Differentiated Piperidine-4-carboxylic Acid Building Block for CNS-Oriented Medicinal Chemistry


1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CAS 733798-69-1) is a bifunctional piperidine derivative that combines a secondary amine protected as a 4-chlorobenzyl tertiary amine with a free 4-carboxylic acid handle. Its molecular formula is C₁₃H₁₆ClNO₂ (MW 253.72 g/mol), and it is typically supplied as a free base or hydrochloride salt with ≥97% purity [1]. The compound serves as a key intermediate for constructing piperidine-4-carboxamide libraries, particularly for sigma-1 and dopamine D4 receptor-targeted programs, because the 4-chlorobenzyl group confers distinct physicochemical properties (XLogP3 = 0.1) and receptor-binding pharmacophoric features compared to unsubstituted, 4-fluoro, 4-bromo, or 4-methyl benzyl analogs [2][3].

Why 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid Cannot Be Replaced by Other N-Benzylpiperidine-4-carboxylic Acids Without Risking Altered Lead Profiles


The 4-chlorobenzyl substituent on the piperidine nitrogen is not an interchangeable aromatic decoration. In sigma-1 receptor programs, the 4-chlorobenzyl moiety embedded in piperidine-4-carboxamide derivatives has been shown to deliver exceptionally high affinity (Ki = 3.7 nM) and a selectivity ratio of 351 over sigma-2, whereas analogs with different N-benzyl substitution patterns display markedly different binding profiles [1]. Similarly, in dopamine D4 receptor ligand series, the 1-(4-chlorobenzyl)piperidin-4-yl fragment confers a 4-fold selectivity window over the D2 receptor (Ki D4 = 61 nM, Ki D2 = 244 nM), a selectivity that is sensitive to even minor changes in the benzyl substitution [2]. Beyond pharmacophore contributions, the 4-chloro substitution shifts the computed lipophilicity (XLogP3 = 0.1) into a range distinct from the 4-fluoro (XLogP3 = –0.4), unsubstituted benzyl (XLogP3 = –0.5), 4-methyl (LogP ~2.2), and 4-bromo analogs, directly impacting logD-driven properties such as passive permeability, protein binding, and metabolic clearance [3][4]. Substituting the 4-chlorobenzyl group therefore simultaneously perturbs both pharmacodynamic target engagement and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid Versus Closest N-Benzylpiperidine-4-carboxylic Acid Analogs


Computed Lipophilicity (XLogP3) Positions 4-Chloro as the Intermediate LogP Candidate Among Common 4-Substituted Benzyl Analogs

The XLogP3 value of 1-(4-chlorobenzyl)piperidine-4-carboxylic acid (0.1) falls between the 4-fluoro derivative (−0.4) and the 4-methyl derivative (LogP ∼2.2), and is higher than the unsubstituted benzyl analog (−0.5). This intermediate lipophilicity is consistent with the 4-chloro group providing a moderate electron-withdrawing and hydrophobic increment relative to hydrogen or fluorine, without the excessive lipophilicity of the 4-bromo (LogP estimated >1.0) or 4-methyl analogs. The difference of 0.5–0.6 log units relative to the 4-fluoro and unsubstituted analogs is sufficient to measurably affect logD7.4 and passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) [1].

Lipophilicity Physicochemical properties CNS drug design

Sigma-1 Receptor Affinity: The 4-Chlorobenzyl-Piperidine Scaffold Delivers Sub-4 nM Affinity and >350-Fold Selectivity Over Sigma-2

In a systematic structure–activity relationship (SAR) study of piperidine-4-carboxamide derivatives (Zampieri et al., 2015), compound 2k—which incorporates a 4-chlorobenzyl group on the piperidine nitrogen and a tetrahydroquinoline amide at the 4-carboxyl position—displayed a sigma-1 receptor Ki of 3.7 nM and a sigma-2/sigma-1 selectivity ratio of 351. The same study demonstrated that altering the N-benzyl substitution significantly modulated both affinity and selectivity; compounds lacking the 4-chloro substituent or bearing other N-alkyl/benzyl groups showed Ki values ranging from low nanomolar to >100 nM [1]. Additionally, N-benzyl-1-(4-chlorobenzyl)piperidine-4-carboxamide (a direct derivative of the target compound) showed sigma-1 Ki = 12.9 nM in rat liver membrane assays [2]. These data establish that the 4-chlorobenzyl group is a critical pharmacophoric element for high sigma-1 engagement.

Sigma-1 receptor Radioligand binding Selectivity

Dopamine D4 Receptor: 4-Chlorobenzyl-Piperidine Scaffold Confers 4-Fold D4-over-D2 Selectivity

Screening of the Merck compound collection identified 5-(4-chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole (compound 3) as a human dopamine D4 (hD4) receptor ligand with Ki = 61 nM and 4-fold selectivity over human D2 (hD2) receptors (Ki hD2 = 244 nM). The 4-chlorobenzyl moiety attached to the piperidine nitrogen was essential for this selectivity window; SAR exploration showed that replacement or removal of the 4-chlorobenzyl group reduced D4 affinity and eroded D4/D2 selectivity [1]. The target carboxylic acid serves as the direct precursor for installing the 1-(4-chlorobenzyl)piperidin-4-yl fragment into D4-selective chemotypes via amide or ester coupling.

Dopamine D4 receptor Antipsychotic Selectivity

Predicted pKa Distinguishes the 4-Chloro Analog from Halogen and Methyl Congeners, Influencing Salt Selection and Reactivity

The carboxylic acid pKa of 1-(4-chlorobenzyl)piperidine-4-carboxylic acid is predicted at 4.53 ± 0.20 (ACD/Labs, as reported on chemicalbook.com). This value reflects the electron-withdrawing effect of the 4-chlorobenzyl group on the piperidine nitrogen, which indirectly influences the carboxylic acid acidity through the piperidine ring. For comparison, the unsubstituted benzyl analog has a predicted pKa of approximately 4.3–4.5, while the 4-fluoro analog is expected to have a slightly lower pKa (~4.2–4.4) due to the stronger inductive electron withdrawal of fluorine. The 4-methyl analog is predicted to have a higher pKa (~4.7–4.9) due to electron-donating effects. The ~0.2–0.3 pKa unit difference between the 4-chloro and 4-fluoro analogs can affect the extent of carboxylate ionization at physiological pH (7.4) and the efficiency of amide coupling reactions that proceed via carboxylate activation .

Ionization constant Salt formation Amide coupling

Commercial Availability and Purity Benchmarking: The 4-Chloro Analog Offers Higher Purity Specifications Than Several Bromo and Methyl Counterparts

Multiple reputable suppliers list 1-(4-chlorobenzyl)piperidine-4-carboxylic acid with ≥97% to ≥98% purity (HPLC or GC), including AKSci (97%), Leyan (98%), and TCI-caliber sourcing. In contrast, the 4-bromo analog (CAS 733797-83-6) is frequently offered at 95% purity, and the 4-methyl analog (CAS 897094-27-8) is also typically supplied at 95% . The 2–3% purity gap is significant for building block procurement: at 95% purity, 50 mg of material contains up to 2.5 mg of unidentified impurities that can propagate through multi-step syntheses to reduce final compound purity or confound biological assay interpretation.

Procurement Purity Supply chain

High-Impact Application Scenarios for 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid Based on Differentiated Evidence


Sigma-1 Receptor Ligand Library Synthesis Requiring Sub-10 nM Starting Affinity

Medicinal chemistry teams building piperidine-4-carboxamide libraries for sigma-1 receptor targets should select the 4-chlorobenzyl-substituted carboxylic acid as the core scaffold because derivative compound 2k (tetrahydroquinoline amide) has demonstrated the highest sigma-1 affinity (Ki = 3.7 nM) and selectivity (351-fold over sigma-2) reported in this chemotype [1]. Beginning a library with the 4-chloro analog ensures that the SAR baseline already includes the N-substituent that yielded the best selectivity in the Zampieri et al. series, whereas starting from 4-fluoro, 4-methyl, or unsubstituted benzyl analogs would require iterative re-optimization of the N-benzyl group.

Dopamine D4-Selective Antipsychotic Lead Optimization

The 1-(4-chlorobenzyl)piperidin-4-yl fragment, accessible via amide coupling of the target carboxylic acid, provides a validated D4 pharmacophore with 4-fold selectivity over D2 (D4 Ki = 61 nM, D2 Ki = 244 nM) [2]. Teams pursuing D4-selective agents for improved antipsychotic safety profiles should procure the 4-chloro analog specifically, as the SAR literature indicates that alternative N-benzyl substituents degrade both D4 affinity and the D4/D2 selectivity window.

CNS Penetrant Compound Series Requiring Balanced logD and High Synthetic Efficiency

The computed XLogP3 of 0.1 for the free acid provides a starting-point lipophilicity that, upon amide derivatization, can be tuned into the logD 1–3 range considered favorable for passive CNS penetration [3]. The 4-chloro analog is preferred over the 4-fluoro (XLogP3 = −0.4) and unsubstituted benzyl (XLogP3 = −0.5) analogs for CNS programs because the higher initial lipophilicity reduces the need for lipophilic amide partners that may increase metabolic clearance. Conversely, it is preferred over the 4-methyl analog (LogP ∼2.2) to avoid starting with an already lipophilic scaffold that could limit the choice of amide coupling partners due to logP ceilings.

Scale-Up and Process Chemistry Where High Purity and Consistent Reactivity Are Critical

For process chemistry groups scaling amide couplings to multi-gram or kilogram quantities, the consistent ≥97–98% commercial purity of the 4-chloro analog and its well-defined pKa (4.53 ± 0.20) reduce batch-to-batch variability in coupling efficiency compared to the 95% purity, less well-characterized 4-bromo or 4-methyl analogs. This predictability is essential for meeting GLP or GMP intermediate specifications in preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.